Ethyl Potassium Malonate (CAS No. 6148-64-7): A Comprehensive Technical Guide for Synthetic Applications
Ethyl Potassium Malonate (CAS No. 6148-64-7): A Comprehensive Technical Guide for Synthetic Applications
Introduction
Ethyl potassium malonate, identified by the CAS Number 6148-64-7, is a pivotal reagent in the field of organic synthesis, serving as a highly valued intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Also known by synonyms such as monoethyl malonate potassium salt and potassium 3-ethoxy-3-oxopropanoate, this compound is a stable, solid monoester salt of malonic acid.[3][4][5] Its primary utility lies in its function as a robust and convenient precursor for the malonic ester synthesis, a cornerstone method for the formation of carbon-carbon bonds. This guide provides an in-depth examination of its properties, a field-proven synthesis protocol, its critical applications in drug discovery and development, and essential safety protocols, tailored for researchers and chemical development professionals.
Physicochemical Properties and Data
Ethyl potassium malonate is a white, crystalline solid at room temperature.[1][6] One of its most critical handling properties is its hygroscopicity; therefore, it must be stored in a dry, sealed environment to prevent degradation and maintain reactivity.[1] It exhibits good solubility in water and polar organic solvents like N,N-dimethylformamide (DMF), with some solubility in tetrahydrofuran (THF).[1]
The key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6148-64-7 | [3][4] |
| Molecular Formula | C₅H₇KO₄ | [3][4] |
| Molecular Weight | 170.20 g/mol | [3][4] |
| Appearance | White crystalline powder or solid | [1][6] |
| Melting Point | 194 °C (decomposes) | [2][4] |
| Solubility | Soluble in water | [1][5][7] |
| EC Number | 228-156-7 | [4][5] |
| Hygroscopicity | Hygroscopic | [1][6][7] |
Synthesis: Selective Saponification of Diethyl Malonate
The most reliable and scalable method for producing high-purity ethyl potassium malonate is the selective mono-saponification of diethyl malonate. The causality behind this experimental choice is rooted in stoichiometry and reaction control. By using a slight excess of diethyl malonate relative to potassium hydroxide, the reaction favors the formation of the mono-salt and significantly minimizes the formation of the undesired dipotassium malonate byproduct, which can be difficult to separate.[8] The use of an ethanolic solution for the base allows for controlled addition and effective heat dissipation.
Experimental Protocol: Synthesis of Ethyl Potassium Malonate
This protocol is adapted from established procedures for the selective saponification of diethyl malonate.[9][10]
Materials:
-
Diethyl malonate (DEM)
-
Potassium hydroxide (KOH)
-
Anhydrous ethanol
-
Diethyl ether (for washing)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Büchner funnel and vacuum flask
Procedure:
-
Reactant Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, add diethyl malonate (100 g, 0.625 mol) and 400 mL of anhydrous ethanol.[9]
-
Base Preparation: Separately, prepare a solution of potassium hydroxide (35 g, 0.624 mol) in 400 mL of anhydrous ethanol. Ensure the KOH is fully dissolved.[9]
-
Controlled Addition: At room temperature, begin stirring the diethyl malonate solution and slowly add the ethanolic KOH solution dropwise from the dropping funnel over approximately one hour. A white crystalline precipitate of ethyl potassium malonate will form during the addition.[10]
-
Reaction Completion: After the addition is complete, continue stirring the mixture vigorously overnight at room temperature to ensure the reaction proceeds to completion.[1][9]
-
Crystallization and Isolation: Heat the mixture to reflux, then allow it to cool slowly to room temperature. Complete the precipitation by cooling the mixture in an ice bath.[10]
-
Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[1][10] Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted diethyl malonate.
-
Drying: Dry the product under reduced pressure or in a stream of air to obtain pure ethyl potassium malonate.[1][10] The typical yield for this procedure is high, often around 92%.[9]
Visualization of Synthesis Workflow
Caption: Figure 1: Synthesis Workflow for Ethyl Potassium Malonate
Applications in Research and Drug Development
Ethyl potassium malonate is a versatile reagent whose utility stems from the unique reactivity of the malonic ester framework. Its applications range from fundamental carbon-carbon bond formation to the synthesis of complex pharmaceutical agents.
The Malonic Ester Synthesis
The primary application of ethyl potassium malonate is in the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[11] The process leverages the acidity of the α-carbon, which is flanked by two carbonyl groups, making it readily deprotonatable. Ethyl potassium malonate provides a stable, easy-to-handle source of the required carbanion.
The general workflow involves three key stages:
-
Alkylation: The malonate is treated with an alkyl halide (R-X). The nucleophilic α-carbon displaces the halide, forming a new C-C bond. This step can be repeated with a different alkyl halide to create disubstituted products.[11][12]
-
Hydrolysis (Saponification): The resulting diethyl ester is hydrolyzed, typically under basic conditions followed by acidification, to yield a substituted malonic acid.
-
Decarboxylation: Upon heating, the substituted malonic acid readily loses one of the carboxyl groups as carbon dioxide, yielding the final substituted acetic acid product.[11][12]
This pathway is fundamental in drug development for building molecular complexity. For instance, it is employed in the synthesis of barbiturates, which are a class of sedative and anticonvulsant drugs.[11]
Visualization of Malonic Ester Synthesis Pathway
Caption: Figure 2: General Pathway of Malonic Ester Synthesis
Synthesis of β-Ketoesters and Other Intermediates
Ethyl potassium malonate serves as a precursor for producing other valuable synthetic intermediates. It can be used to generate (trimethylsilyl)ethyl malonate in situ, which is then acylated to prepare a variety of β-ketoesters.[6][7][13] Furthermore, it reacts with aryl nitriles in the presence of zinc chloride to yield β-amino acrylates, which are important building blocks in heterocyclic chemistry.[6][7] It is also a key intermediate for the preparation of ethyl tert-butyl malonate, a reagent used when differential ester cleavage is required in a synthetic sequence.[6][10][13]
Biochemical Role: Enzyme Inhibition
Beyond its synthetic utility, ethyl potassium malonate has a recognized role in biochemistry as a competitive inhibitor of the enzyme succinate dehydrogenase.[3][13][14] This enzyme is a critical component of both the citric acid cycle and the electron transport chain. Ethyl potassium malonate's structural similarity to the enzyme's natural substrate, succinate, allows it to bind to the active site without reacting, thereby blocking the enzyme's function.[] This property makes it a useful tool compound in metabolic research.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While ethyl potassium malonate is not classified as acutely toxic, it is an irritant.[16] Adherence to proper laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][16][17] In situations where dust may be generated, a dust mask (e.g., N95) is recommended.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[16][17] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1][17] Its hygroscopic nature means it will readily absorb moisture from the air, which can compromise its reactivity.[1][7] It should be stored away from strong oxidizing agents and acidic substances.[1][7]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16][17]
-
Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical aid.[17]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[17]
-
Conclusion
Ethyl potassium malonate (CAS: 6148-64-7) is more than just a chemical intermediate; it is a foundational tool for synthetic innovation. Its stability, predictable reactivity, and ease of handling make it a superior choice for the malonic ester synthesis and a variety of other critical transformations. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and application is essential for the efficient construction of complex molecular architectures. By following the robust protocols and safety guidelines detailed in this guide, scientists can confidently and effectively leverage this versatile reagent to advance their research objectives.
References
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Ethyl potassium malonate. (2024, April 10). ChemBK. Retrieved January 8, 2026, from [Link]
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ETHYL tert-BUTYL MALONATE. (1957). Organic Syntheses, 37, 34. Retrieved January 8, 2026, from [Link]
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Safety Data Sheet Ethyl potassium malonate. (n.d.). metasci. Retrieved January 8, 2026, from [Link]
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Ethyl potassium malonate. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]
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Malonic ester synthesis. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]
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21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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